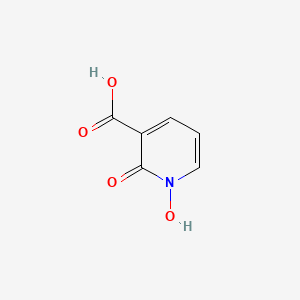

1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-hydroxy-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-4(6(9)10)2-1-3-7(5)11/h1-3,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQLWLSUQDIXNBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202118-70-5 | |

| Record name | 1-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be synthesized through the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . The reaction conditions typically involve the use of a base such as potassium hydroxide and subsequent acidification to yield the desired product .

Industrial Production Methods: The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the keto group to form hydroxyl derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and carboxylic acid groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For example, a study found that certain modifications of the compound enhance its efficacy against resistant bacterial strains .

- Anticancer Properties : Research indicates that this compound may possess anticancer activity, particularly in inhibiting tumor growth in specific cancer cell lines. A notable case study demonstrated its effectiveness in reducing cell viability in breast cancer models .

- Enzyme Inhibition : The compound has been evaluated as an inhibitor of specific enzymes involved in metabolic pathways, showing promise for treating metabolic disorders .

Materials Science

In materials science, this compound is utilized for:

- Synthesis of Functional Polymers : The compound serves as a building block for creating functionalized polymers with tailored properties for applications in coatings and adhesives .

- Nanomaterials Development : It is explored as a precursor for synthesizing nanomaterials with unique electronic and optical properties, contributing to advancements in nanotechnology .

Case Studies

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and keto groups play a crucial role in binding to metal ions and enzymes, facilitating various biochemical reactions. The compound can inhibit certain enzymes by chelating metal ions required for their activity, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Pyridone Derivatives

Reactivity and Functionalization

- Hydroxyl group : Participates in hydrogen bonding and acid-base reactions. Its presence is essential for decarboxylation, as demonstrated by control experiments with deoxy or methoxy-protected analogs .

- Carboxylic acid: Enables esterification or amidation. For instance, methyl esters are synthesized using methanol/HCl under reflux .

Crystallographic and Spectroscopic Data

- 1-Benzyl derivative: Crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 4.2977 Å, b = 35.811 Å, c = 7.4865 Å. NMR data (δH = 14.46 ppm for COOH) confirm structural assignments .

- 6-Phenyl derivative : IR spectra show characteristic NH (3200 cm⁻¹) and carbonyl (1721 cm⁻¹) stretches, consistent with pyridone and carboxylic acid functionalities .

Biological Activity

1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as 1-hydroxy-2-oxopyridine-3-carboxylic acid) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C₆H₅NO₄ |

| Molecular Weight | 155.11 g/mol |

| IUPAC Name | 1-hydroxy-2-oxopyridine-3-carboxylic acid |

| CAS Number | 202118-70-5 |

| PubChem CID | 19377971 |

Antimicrobial Properties

Research indicates that compounds containing the dihydropyridine structure exhibit notable antimicrobial activity. The compound has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies demonstrate that derivatives of 1-hydroxy-2-oxo-1,2-dihydropyridine can inhibit bacterial growth effectively.

Case Study: Antimicrobial Screening

A study conducted by researchers evaluated the antimicrobial efficacy of synthesized derivatives of 1-hydroxy-2-oxo-1,2-dihydropyridine against common pathogens. The results are summarized in the following table:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Escherichia coli | 12 |

| Compound C | Pseudomonas aeruginosa | 10 |

These findings suggest that modifications to the dihydropyridine structure can enhance antimicrobial properties.

Antiviral Activity

The antiviral potential of 1-hydroxy-2-oxo-1,2-dihydropyridine has also been investigated. Compounds derived from this scaffold have shown effectiveness against viruses such as herpes simplex virus (HSV) and hepatitis A virus (HAV).

Research Findings on Antiviral Activity

In a study published in Pharmaceutical Research, several derivatives were tested for their antiviral activity against HSV and HAV. The results indicated:

| Compound | Virus | EC₅₀ (µM) |

|---|---|---|

| Compound D | HSV | 5.0 |

| Compound E | HAV | 3.5 |

The low EC₅₀ values suggest strong antiviral activity, making these compounds promising candidates for further development.

The biological activity of 1-hydroxy-2-oxo-1,2-dihydropyridine is attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- DNA Interaction : Some studies indicate that it may interact with DNA gyrase, an essential enzyme for bacterial DNA replication, leading to bactericidal effects.

- Antioxidant Properties : The presence of hydroxyl groups contributes to its antioxidant capacity, which may play a role in mitigating oxidative stress in cells.

Q & A

Q. What are the established synthetic routes for 1-Hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

Methodological Answer: The compound is commonly synthesized via condensation reactions. A key method involves Meldrum’s acid, triethyl orthoformate, and aniline, followed by reaction with N-aryl cyanoacetamides under alkaline conditions (e.g., KOH in ethanol/water mixtures) to yield 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . Alternative one-pot strategies utilize multicomponent reactions with aryl aldehydes and heterocyclic amines, enabling efficient assembly of the pyridine core under mild acidic or basic conditions .

Q. How is structural characterization performed for this compound?

Methodological Answer:

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving tautomeric forms (e.g., lactam-lactim equilibria) and hydrogen-bonding networks .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (pyridine protons) and δ 165–170 ppm (carboxylic acid C=O) confirm the core structure .

- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3200 cm⁻¹ (O-H stretching) .

Advanced Research Questions

Q. How can one-pot synthesis be optimized for derivatives with enhanced bioactivity?

Methodological Answer: Optimization involves:

- Catalyst screening : Protic acids (e.g., AcOH) or Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures reduce side reactions .

- Substituent variation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyridine 4-position increases metabolic stability, as shown in antitumor SAR studies .

Q. How should conflicting biological activity data across substituted derivatives be addressed?

Methodological Answer: Contradictions arise from assay variability or substituent-specific interactions. Strategies include:

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols to minimize variability .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies substituent effects on target binding (e.g., kinase inhibition) .

- Meta-analysis : Compare IC₅₀ values across studies, noting substituent trends (e.g., 3,4-difluorobenzyl derivatives show enhanced activity due to hydrophobic interactions ).

Q. What computational tools aid in predicting reactivity and tautomeric stability?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software calculates tautomer energy differences (e.g., lactam vs. lactim forms), revealing the lactam as the dominant form in solution .

- Molecular dynamics (MD) : Simulates solvent effects on tautomeric equilibria, critical for drug design .

- SHELX refinement : Resolves crystallographic disorder in tautomeric structures .

Q. Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| LogP (octanol/water) | 0.49 | |

| Polar Surface Area | 70.42 Ų | |

| Tautomeric preference | Lactam (solid state) |

Q. How are derivatives tailored for specific biological targets?

Methodological Answer:

- Fragment-based design : Introduce substituents (e.g., 4-hexyloxybenzyl) to enhance lipophilicity for membrane penetration .

- Bioisosteric replacement : Replace carboxylic acid with tetrazole to improve metabolic stability while retaining hydrogen-bonding capacity .

- Pharmacophore mapping : Align derivatives with known kinase inhibitors (e.g., EGFR) using PyMOL or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.